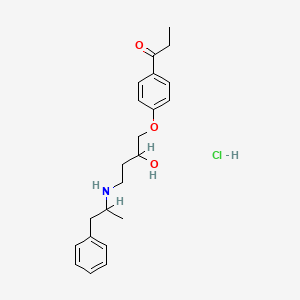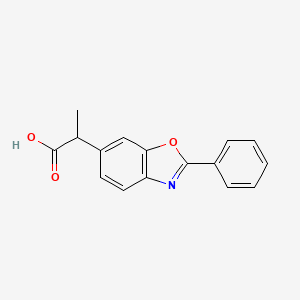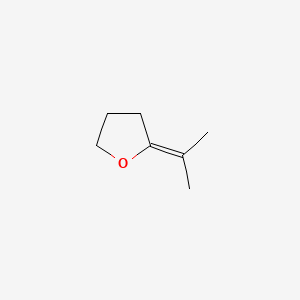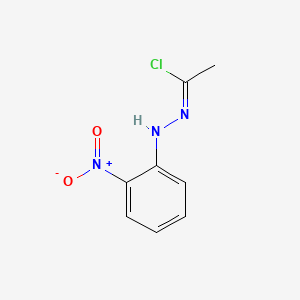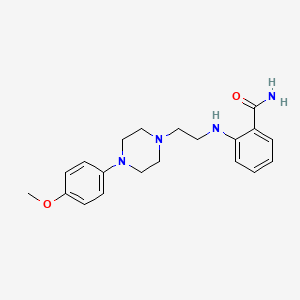![molecular formula C13H17N B14666266 1-Benzyl-7-azabicyclo[4.1.0]heptane CAS No. 41338-59-4](/img/structure/B14666266.png)
1-Benzyl-7-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-7-azabicyclo[410]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-7-azabicyclo[4.1.0]heptane typically involves the reaction of benzylamine with cyclopropylcarbinol under specific conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the bicyclic structure. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-7-azabicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, strong bases or acids.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure but without the benzyl group.
N-Cbz-7-oxa-3-azabicyclo[4.1.0]heptane: Another bicyclic compound with an oxygen atom in the structure.
Uniqueness
1-Benzyl-7-azabicyclo[4.1.0]heptane is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
41338-59-4 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-benzyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-2-6-11(7-3-1)10-13-9-5-4-8-12(13)14-13/h1-3,6-7,12,14H,4-5,8-10H2 |
InChI Key |
GLDWKOLRWUELJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


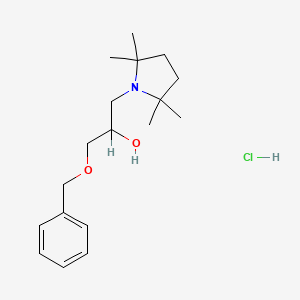
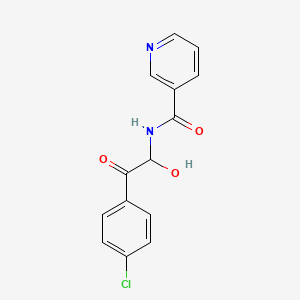
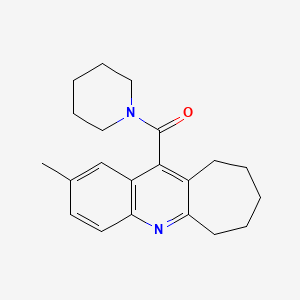
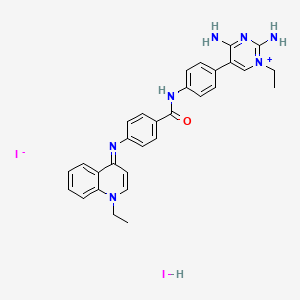
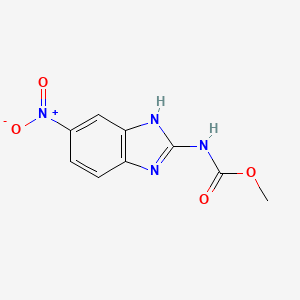
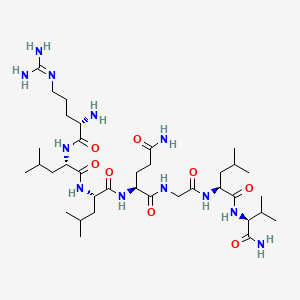
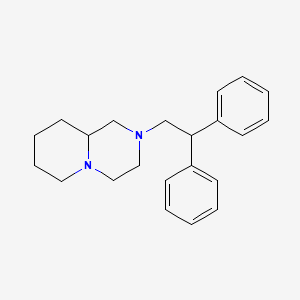
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
